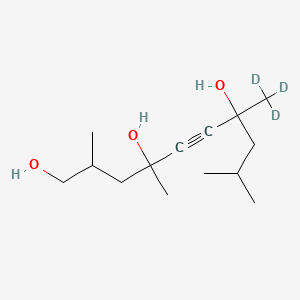![molecular formula C17H16FNO B6610315 1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine CAS No. 2763750-60-1](/img/structure/B6610315.png)
1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,1'-Biphenyl]-4-carbonyl-3-fluoropyrrolidine (1-BPF) is a fluorinated pyrrolidine derivative that has recently been studied for its potential applications in both synthetic and medicinal chemistry. It has been used as a platform molecule for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals and materials. In addition, 1-BPF has been found to possess a range of biological and pharmacological activities, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine has been studied extensively for its potential applications in scientific research. It has been used as a platform molecule for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals and materials. In addition, 1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine has been found to possess a range of biological and pharmacological activities, making it a promising candidate for further research. It has been used to study the inhibition of the enzyme acetylcholinesterase, as well as to investigate the mechanism of action of various drugs.
Wirkmechanismus
The mechanism of action of 1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine is not fully understood. However, it is believed that the molecule is able to interact with the enzyme acetylcholinesterase, leading to its inhibition. This inhibition is thought to be due to the presence of a fluorine atom in the molecule, which is able to form hydrogen bonds with the enzyme. In addition, the molecule is believed to interact with other enzymes, leading to a range of biological and pharmacological effects.
Biochemical and Physiological Effects
1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine has been found to possess a range of biochemical and physiological effects. In particular, it has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the body. This can lead to a range of effects, including increased alertness, improved memory and cognitive function, and increased muscle strength. In addition, 1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine has been found to possess anti-inflammatory and analgesic activities, as well as to possess antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine is a promising molecule for use in laboratory experiments due to its wide range of applications and its ability to interact with enzymes. It is relatively easy to synthesize and is available in a variety of forms, including powder and solution. In addition, 1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine is not water soluble, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine is a promising molecule for further research due to its wide range of applications and its ability to interact with enzymes. Possible future directions for 1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine include its use in the development of new drugs and materials, as well as its use as a platform molecule for the synthesis of other compounds. In addition, further research is needed to understand the mechanism of action of 1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine and to develop more efficient synthesis methods. Finally, further research is needed to investigate the potential therapeutic applications of 1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine, such as its use as an anti-inflammatory or analgesic.
Synthesemethoden
1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine can be synthesized in a variety of ways. One common method is the Knoevenagel condensation of 1,1'-biphenyl-4-carbaldehyde with 3-fluoropyrrolidine. This reaction proceeds in the presence of a base and produces 1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine in high yields. Other methods for synthesizing 1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine include the reaction of 1,1'-biphenyl-4-carbaldehyde with 3-fluoropyrrolidine in the presence of an acid, as well as the reaction of 1,1'-biphenyl-4-carbaldehyde with 3-fluoropyrrolidine in the presence of a catalyst.
Eigenschaften
IUPAC Name |
(3-fluoropyrrolidin-1-yl)-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-10-11-19(12-16)17(20)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCQFBOITXTHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)

![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)



![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)